(3Z)-1-[(4-methylphenyl)methyl]-3-[(phenylamino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound “(3Z)-1-[(4-methylphenyl)methyl]-3-[(phenylamino)methylidene]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione” is a heterocyclic molecule featuring a fused thieno-thiazine core with a (4-methylphenyl)methyl group at position 1 and a phenylaminomethylene substituent at position 2. Its stereochemistry (3Z) indicates the spatial arrangement of the substituents around the double bond, which is critical for its physicochemical and biological properties. The compound’s structure combines electron-rich aromatic systems with polarizable sulfur and nitrogen atoms, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
(3Z)-3-(anilinomethylidene)-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-15-7-9-16(10-8-15)14-23-18-11-12-27-21(18)20(24)19(28(23,25)26)13-22-17-5-3-2-4-6-17/h2-13,22H,14H2,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLMZNFBPZJRD-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-methylphenyl)methyl]-3-[(phenylamino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thieno[3,2-c][1,2]thiazine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and amines.
Introduction of the (Z)-1-(4-methylbenzyl) group: This step may involve alkylation reactions using 4-methylbenzyl halides.
Formation of the (phenylamino)methylene group: This can be done through condensation reactions with phenylamine and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thioethers or amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-methylphenyl)methyl]-3-[(phenylamino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Key Observations :
- The target compound’s balanced logP (3.8) and moderate solubility suggest favorable bioavailability compared to compound 17, which exhibits poor solubility due to its bulky thiazolo-isoxazole group .
- Compound 16, with a simpler structure, shows weaker enzyme inhibition, likely due to reduced steric complementarity and hydrogen-bonding capacity .
Substructure-Activity Relationships
Data mining approaches reveal that the phenylaminomethylene group in the target compound is a critical substructure for bioactivity, enabling interactions with polar residues in enzyme active sites. In contrast, the thiazolo-isoxazole moiety in compound 17 correlates with increased cytotoxicity in preliminary assays, possibly due to metabolic instability or off-target effects .
Biological Activity
The compound known as (3Z)-1-[(4-methylphenyl)methyl]-3-[(phenylamino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione (CAS No. 1164546-11-5) is a thieno-thiazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 253.32 g/mol. The structure features a thieno-thiazine core which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit various biological activities including:
- Antimicrobial Activity : Many thieno-thiazine derivatives have shown promise as antimicrobial agents.
- Antioxidant Properties : The presence of phenolic groups in the structure may contribute to antioxidant activity.
- Enzyme Inhibition : Compounds similar to this one have been studied for their ability to inhibit key enzymes such as tyrosinase, which plays a crucial role in melanin production.
The biological activity of this compound is hypothesized to involve:
- Tyrosinase Inhibition : Inhibition of tyrosinase can lead to reduced melanin synthesis. This is particularly relevant in skin conditions where hyperpigmentation is a concern.
- Radical Scavenging : The compound may exhibit antioxidant effects by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in various biological assays:
- Study on Tyrosinase Inhibition : A study reported that analogs of thiazolidinone derivatives inhibited tyrosinase activity significantly more than traditional inhibitors like kojic acid. These findings suggest that the compound may similarly inhibit tyrosinase through competitive mechanisms .
- Antioxidant Activity : Another study demonstrated that compounds with structural similarities showed strong scavenging activity against DPPH and ABTS radicals. This indicates potential applications in preventing oxidative damage .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
